N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide
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Overview
Description
N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide is a complex organic compound characterized by its unique cyclopropane and indenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide typically involves multiple steps, starting with the formation of the cyclopropane ring and the indenyl structure Key reagents and catalysts are used to facilitate these reactions under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes involving cyclopropane and indenyl structures.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate these targets’ activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: These compounds share the cyclopropane ring structure.
Indenyl derivatives: These compounds share the indenyl structure.
Prop-2-enamide derivatives: These compounds share the prop-2-enamide group.
Uniqueness
N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide is unique due to its combination of cyclopropane, indenyl, and prop-2-enamide structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11(15)14-13-10-7-8-5-3-4-6-9(8)12(10)13/h2-6,10,12-13H,1,7H2,(H,14,15)/t10-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVJQAHWRKXMF-CYZMBNFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2C1C3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1[C@@H]2[C@H]1C3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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